molecular formula C8H12N2O4 B1459058 Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate CAS No. 1418117-76-6

Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate

Cat. No.: B1459058
CAS No.: 1418117-76-6
M. Wt: 200.19 g/mol
InChI Key: OLWNVBMSDUOWKM-UHFFFAOYSA-N
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Description

“Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate” is a chemical compound with the CAS Number: 1418117-76-6 . It has a molecular weight of 200.19 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate” and its InChI code is "1S/C8H12N2O4/c1-8(4-3-5(11)14-2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13)" . This suggests that the compound contains 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .

Mechanism of Action

The mechanism of action of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate is not fully understood. Future research can focus on elucidating the mechanism of action of this compound and its potential targets.
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research. It has a wide range of applications in different fields, including pharmaceuticals, agriculture, and material science. Future research can focus on the development of new materials, anti-inflammatory agents, plant growth enhancers, and elucidating the mechanism of action of this compound.

Advantages and Limitations for Lab Experiments

Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a unique chemical structure that can be exploited for the development of new materials with specific properties. This compound has been found to have potential as an anti-inflammatory agent and has been used in various in vitro and in vivo studies.
However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate in scientific research. Some of these include:
1. Development of new materials: this compound can be used as a building block for the synthesis of various materials. Future research can focus on the development of new materials with specific properties using this compound.
2. Anti-inflammatory agents: this compound has been found to have potential as an anti-inflammatory agent. Future research can focus on the development of new anti-inflammatory agents based on the structure of this compound.
3. Plant growth enhancers: this compound has been shown to enhance plant growth and increase crop yield. Future research can focus on the development of new plant growth enhancers based on the structure of this compound.
4.

Scientific Research Applications

Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate has been extensively used in scientific research due to its unique chemical properties. It has been found to have a wide range of applications in different fields of study, including pharmaceuticals, agriculture, and material science.
Pharmaceuticals: this compound has been found to have potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and psoriasis.
Agriculture: this compound has been found to have antifungal properties and has been used as a fungicide to control various plant diseases. It has also been shown to enhance plant growth and increase crop yield.
Material Science: this compound has been used as a building block for the synthesis of various materials such as polymers and dendrimers. It has been found to have unique self-assembly properties that can be exploited for the development of new materials with specific properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to inhibit certain enzymes, such as MurB in Escherichia coli, which is crucial for bacterial cell wall synthesis . This inhibition suggests potential antibacterial properties. Additionally, the compound interacts with 14a-demethylase, an enzyme involved in fungal sterol biosynthesis, indicating antifungal activity . These interactions highlight the compound’s potential as a therapeutic agent against bacterial and fungal infections.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with sterol biosynthesis, compromising cell membrane integrity and function These actions result in the inhibition of cell growth and proliferation

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The compound’s imidazolidinyl moiety allows it to fit into the active sites of enzymes like MurB and 14a-demethylase, inhibiting their activity This inhibition prevents the synthesis of essential cellular components, leading to cell death

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of bacterial and fungal growth

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and antifungal activity without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a narrow therapeutic window for the compound, emphasizing the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways within cells. It is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, although detailed studies on these aspects are limited. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments Its localization and accumulation within cells can influence its activity and efficacy

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles or compartments, influencing its biochemical properties and therapeutic potential. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

Properties

IUPAC Name

methyl 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(4-3-5(11)14-2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNVBMSDUOWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173002
Record name 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-76-6
Record name 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazolidinepropanoic acid, 4-methyl-2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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